3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one
CAS No.: 90054-42-5
Cat. No.: VC17314461
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90054-42-5 |
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Molecular Formula | C17H14N2O2 |
Molecular Weight | 278.30 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-5-phenyl-1H-pyridazin-4-one |
Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)16-17(20)15(11-18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |
Standard InChI Key | WSXYLGCBZGFQTH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core consists of a pyridazinone ring (C₄H₃N₂O), a bicyclic system with nitrogen atoms at positions 1 and 2 and a ketone at position 4. Substituents include:
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3-position: 4-Methoxyphenyl group (-C₆H₄-OCH₃), contributing electron-donating effects via the methoxy moiety.
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5-position: Phenyl group (-C₆H₅), enhancing lipophilicity and π-stacking potential.
The IUPAC name, 3-(4-methoxyphenyl)-5-phenylpyridazin-4(1H)-one, reflects this substitution pattern.
Tautomerism and Conformational Dynamics
Pyridazinones exhibit keto-enol tautomerism, influenced by solvent polarity and temperature. Computational studies on related compounds suggest the keto form predominates in nonpolar solvents, while protic solvents stabilize the enol tautomer . Gas-phase analyses reveal activation energies for tautomerization ranging from 14.66 to 42.64 kcal/mol, depending on substituent effects .
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
A representative route involves:
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Condensation Reaction: Reacting 4-methoxybenzaldehyde with phenylacetophenone in ethanol under basic conditions (e.g., sodium ethoxide) to form a dihydropyridazinone intermediate.
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Aromatization: Treating the intermediate with an oxidizing agent (e.g., DDQ) to yield the pyridazinone core.
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Functionalization: Introducing substituents via nucleophilic substitution or cross-coupling reactions.
Optimization Insights:
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Solvent Choice: Dimethylformamide (DMF) enhances reaction kinetics compared to ethanol .
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Microwave Assistance: Reduces reaction time from hours to minutes while improving yields by 15–20% .
Industrial Production
Scaled-up synthesis employs continuous flow reactors to maintain temperature control and minimize by-products. Key steps include:
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Bulk Condensation: Utilizing excess reagents to drive equilibrium toward product formation.
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Automated Purification: Combining crystallization and chromatography for >99% purity.
Chemical Properties and Reactivity
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective reactions:
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Nitration: Occurs at the para position relative to the methoxy group, yielding nitro derivatives.
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Sulfonation: Forms sulfonic acid analogs with enhanced water solubility.
Oxidation and Reduction
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Methoxy Group Oxidation: Strong oxidants (e.g., KMnO₄) convert the methoxy group to a carbonyl, altering electronic properties .
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Ring Reduction: Catalytic hydrogenation saturates the pyridazinone ring, producing dihydro derivatives.
Hydrolysis and Stability
Under acidic conditions, the pyridazinone ring hydrolyzes to form dicarboxylic acid derivatives. Stability studies indicate decomposition above 200°C, with a half-life of >2 years at room temperature .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy (IR)
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C=O Stretch: 1670 cm⁻¹ (sharp).
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Aromatic C-H: 3050–3100 cm⁻¹.
Mass Spectrometry
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Molecular Ion Peak: m/z 292.3 [M+H]⁺.
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Fragmentation Pattern: Loss of methoxy (-31 Da) and phenyl (-77 Da) groups.
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous pyridazinones exhibit broad-spectrum activity:
Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
Anti-Inflammatory Effects
In murine models, derivatives reduced TNF-α levels by 40–60% at 10 mg/kg doses .
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